molecular formula C15H12ClNO3 B2630957 2-[2-(4-Chlorophenyl)-2-oxoethoxy]benzamide CAS No. 501942-41-2

2-[2-(4-Chlorophenyl)-2-oxoethoxy]benzamide

Cat. No.: B2630957
CAS No.: 501942-41-2
M. Wt: 289.72
InChI Key: DLEHIYPDUWSBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Chlorophenyl)-2-oxoethoxy]benzamide is a useful research compound. Its molecular formula is C15H12ClNO3 and its molecular weight is 289.72. The purity is usually 95%.
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Scientific Research Applications

1. Biological Activity and Structure-Activity Relationships

  • A study by Imramovský et al. (2011) describes the biological activity of compounds similar to 2-[2-(4-Chlorophenyl)-2-oxoethoxy]benzamide. These compounds were evaluated for their antimicrobial activity against various strains and showed promising results, comparable with standard drugs like isoniazid and fluconazole. The study also discusses the relationship between the chemical structure of these compounds and their biological activity (Imramovský et al., 2011).

2. Crystal Structure Analysis and Spectral Investigations

  • Demir et al. (2016) conducted a study focusing on the crystal structure analysis, spectral IR, NMR, and UV-Vis investigations of a compound closely related to this compound. This study provides insights into the molecular structure and properties of such compounds, which can be crucial for understanding their scientific applications (Demir et al., 2016).

3. Synthesis and Antimicrobial Activity

  • In the study by Askar et al. (2018), derivatives of a compound structurally similar to this compound were synthesized and evaluated for antimicrobial activity. These derivatives showed promise as antimicrobial agents, contributing to the field of medicinal chemistry (Askar et al., 2018).

4. Antitubercular Applications and Molecular Docking Studies

  • Nimbalkar et al. (2018) investigated a series of derivatives of a compound analogous to this compound for their antitubercular activity. The study included molecular docking studies to understand the interaction of these compounds with essential enzymes in Mycobacterium tuberculosis, providing a basis for potential antitubercular drug discovery (Nimbalkar et al., 2018).

5. Theoretical Studies and Quantum Chemistry

  • Panicker et al. (2010) conducted a theoretical study on the crystal structure of a compound closely related to this compound. They used Gaussian03 set of quantum chemistry codes to calculate geometrical parameters, providing valuable insights into the molecular structure of such compounds (Panicker et al., 2010).

6. Synthesis and Characterization of Antimicrobial Agents

  • Limban et al. (2020) prepared derivatives based on a structure similar to this compound and evaluated them for antimicrobial activity against various microbial cells. This study provides an understanding of the potential antimicrobial applications of such compounds (Limban et al., 2020).

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-11-7-5-10(6-8-11)13(18)9-20-14-4-2-1-3-12(14)15(17)19/h1-8H,9H2,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEHIYPDUWSBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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